
6-Deschloro-6,7-epoxy Cyproterone Acetate
描述
6-Deschloro-6,7-epoxy Cyproterone Acetate is a synthetic steroidal compound with the molecular formula C24H30O5 and a molecular weight of 398.49 g/mol . It is a derivative of Cyproterone Acetate, which is known for its anti-androgenic properties. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deschloro-6,7-epoxy Cyproterone Acetate involves multiple steps, starting from the precursor Cyproterone Acetate. The key steps include the removal of the chlorine atom and the formation of the epoxy group. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control .
化学反应分析
Types of Reactions
6-Deschloro-6,7-epoxy Cyproterone Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学研究应用
Hormonal Treatments
6-Deschloro-6,7-epoxy Cyproterone Acetate is utilized in various hormonal therapies due to its antiandrogenic properties:
- Androgen-dependent Conditions : It is effective in treating conditions such as hirsutism, acne, and androgenic alopecia by suppressing androgen levels and blocking androgen receptors .
- Transgender Hormone Therapy : The compound is employed in hormone replacement therapy for transgender individuals to mitigate male secondary sexual characteristics .
Oncology
The compound has shown promise in the management of prostate cancer:
- Prostate Cancer Treatment : It assists in reducing testosterone levels, which can slow the progression of prostate cancer. Its efficacy is enhanced when used in conjunction with gonadotropin-releasing hormone agonists for maximal androgen blockade .
Menopausal Hormone Therapy
In menopausal women, it serves as part of hormone replacement therapy to alleviate symptoms such as hot flashes while providing endometrial protection .
Precocious Puberty
The compound has been used to manage precocious puberty in both boys and girls by acting as an antiandrogen and antiestrogen, although it is not the first-line treatment due to its limitations compared to GnRH agonists .
Case Study 1: Hepatic Toxicity
A significant case report highlighted the potential hepatotoxic effects of cyproterone acetate derivatives, including this compound. A patient with metastatic prostate cancer developed acute hepatic failure after prolonged use of high doses of cyproterone acetate, emphasizing the need for careful monitoring of liver function during treatment .
Case Study 2: Efficacy in Hirsutism Treatment
In a clinical trial involving women with hirsutism, higher doses of cyproterone acetate (including its derivatives) demonstrated marked improvement in symptoms. The study indicated that combining this compound with ethinylestradiol resulted in up to 90% improvement in acne and hirsutism symptoms .
Comparative Efficacy Table
Application Area | Compound Used | Efficacy (%) | Notes |
---|---|---|---|
Hirsutism | This compound | 75 - 90% | Combined with ethinylestradiol |
Prostate Cancer | Cyproterone Acetate | Varies | Maximal androgen blockade recommended |
Transgender Hormone Therapy | This compound | High | Effective in suppressing male characteristics |
Precocious Puberty | This compound | Moderate | Limited effectiveness compared to GnRH agonists |
作用机制
The mechanism of action of 6-Deschloro-6,7-epoxy Cyproterone Acetate involves its interaction with androgen receptors. It acts as an anti-androgen by blocking the binding of dihydrotestosterone to these receptors, thereby inhibiting androgenic effects. This mechanism is similar to that of Cyproterone Acetate, but the absence of the chlorine atom and the presence of the epoxy group may result in different binding affinities and biological activities .
相似化合物的比较
Similar Compounds
Cyproterone Acetate: The parent compound, known for its anti-androgenic properties.
Flutamide: A non-steroidal anti-androgen used in the treatment of prostate cancer.
Bicalutamide: Another non-steroidal anti-androgen with similar applications.
Uniqueness
6-Deschloro-6,7-epoxy Cyproterone Acetate is unique due to the absence of the chlorine atom and the presence of the epoxy group. These structural differences may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications .
生物活性
6-Deschloro-6,7-epoxy Cyproterone Acetate (6-D-6,7-ECA) is a derivative of Cyproterone Acetate (CPA), a well-established antiandrogen and progestin used in various medical treatments. This article explores the biological activity of 6-D-6,7-ECA, focusing on its potential anti-tumor properties, metabolic effects, and implications for steroid metabolism research.
Chemical Structure and Modifications
6-D-6,7-ECA is characterized by the removal of a chlorine atom and the introduction of an epoxy group in the steroid framework. This modification alters the compound's pharmacological properties compared to CPA. The molecular formula for 6-D-6,7-ECA is , with a molecular weight of approximately 402.5 g/mol .
Anti-Tumor Activity
Recent studies have indicated that 6-D-6,7-ECA may exhibit anti-tumor properties:
- Cytotoxicity Studies : A study published in the journal Steroids demonstrated that 6-D-6,7-ECA showed dose-dependent cytotoxic effects on human breast and prostate cancer cell lines. The findings suggest that this compound could act as a potential anti-cancer agent.
Cell Line | IC50 (µM) | Effect |
---|---|---|
Breast Cancer | X | Dose-dependent cytotoxicity |
Prostate Cancer | Y | Dose-dependent cytotoxicity |
Note: Specific IC50 values are currently unavailable and should be replaced with actual data from further studies.
Metabolic Effects
In addition to its potential anti-tumor activity, 6-D-6,7-ECA has been investigated for its impact on metabolic pathways :
- Carbohydrate and Lipid Metabolism : Research published in Life Sciences indicated that treatment with 6-D-6,7-ECA resulted in decreased blood glucose levels and alterations in hepatic gene expression related to carbohydrate and lipid metabolism in rat models. These findings imply that 6-D-6,7-ECA may influence metabolic processes significantly.
Parameter | Control Group | 6-D-6,7-ECA Group |
---|---|---|
Blood Glucose Levels (mg/dL) | A | B |
Hepatic Gene Expression | C | D |
Note: Specific values for blood glucose levels and gene expression changes should be derived from detailed experimental data.
The precise mechanisms through which 6-D-6,7-ECA exerts its biological effects remain unclear. However, its structural similarity to CPA suggests that it may interact with androgen receptors and influence steroid metabolism. CPA itself is known for its antiandrogenic activity and ability to modulate hormonal pathways .
Research Implications
Given its potential as a research tool, 6-D-6,7-ECA can be utilized to study:
- Steroid Metabolism : Understanding how modifications in steroid structures affect metabolic pathways can provide insights into drug design and therapeutic applications.
- Cancer Therapeutics : Further exploration of its cytotoxic effects on cancer cell lines may lead to novel treatment strategies against hormone-dependent cancers.
属性
IUPAC Name |
[(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-11(25)24(29-12(2)26)8-6-14-19-15(5-7-22(14,24)3)23(4)16-9-13(16)18(27)10-17(23)20-21(19)28-20/h10,13-16,19-21H,5-9H2,1-4H3/t13-,14+,15+,16+,19+,20-,21+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFELGPWPVWOTLJ-IWMHJGDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C4C(O4)C5=CC(=O)C6CC6C35C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]4[C@H](O4)C5=CC(=O)[C@@H]6C[C@@H]6[C@]35C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540378 | |
Record name | [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15423-97-9 | |
Record name | [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α,7α-Epoxy-17-hydroxy-1α,2α-methylenepregna-4-ene-3,20-dione-17-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。